molecular formula C28H30N2O9S B406237 ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE

ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B406237
M. Wt: 570.6g/mol
InChI Key: FDBHQFGDKJVGIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as ethoxycarbonyl, anilino, carbonyl, methyl, trimethoxybenzoyl, and thiophenecarboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The general approach includes the following steps:

    Formation of the thiophene ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethoxycarbonyl group: This is typically achieved through esterification reactions using ethyl alcohol and a suitable acid catalyst.

    Attachment of the anilino group: This step involves the reaction of aniline derivatives with the intermediate compound, often under reflux conditions.

    Incorporation of the trimethoxybenzoyl group: This is usually done through acylation reactions using trimethoxybenzoic acid and a coupling agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity. For example, the anilino and carbonyl groups may interact with active sites of enzymes, inhibiting their function, while the trimethoxybenzoyl group may enhance binding affinity and specificity.

Comparison with Similar Compounds

ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

  • Ethyl 4-{5-({[[4-(ethoxycarbonyl)anilinoacetyl]amino}methyl)-2-furyl]methylene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
  • Indole derivatives : These compounds share structural similarities and are often studied for their biological activities.
  • Cycloalkanes : While structurally different, they share some reactivity patterns with thiophene derivatives.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C28H30N2O9S

Molecular Weight

570.6g/mol

IUPAC Name

ethyl 5-[(4-ethoxycarbonylphenyl)carbamoyl]-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C28H30N2O9S/c1-7-38-27(33)16-9-11-18(12-10-16)29-25(32)23-15(3)21(28(34)39-8-2)26(40-23)30-24(31)17-13-19(35-4)22(37-6)20(14-17)36-5/h9-14H,7-8H2,1-6H3,(H,29,32)(H,30,31)

InChI Key

FDBHQFGDKJVGIZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OCC)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OCC)C

Origin of Product

United States

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